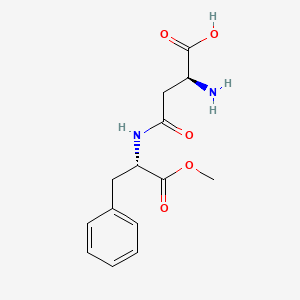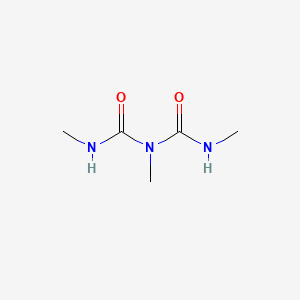
1,3-Dimethyl-1-(methylcarbamoyl)urea
Vue d'ensemble
Description
1,3-Dimethyl-1-(methylcarbamoyl)urea is a versatile chemical compound with the molecular formula C₅H₁₁N₃O₂. It is a derivative of urea and is known for its applications in various fields such as organic synthesis, drug discovery, and material science. This compound is characterized by its colorless crystalline appearance and relatively low toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1-(methylcarbamoyl)urea can be synthesized through several methods. One common approach involves the reaction of dimethylamine with urea under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization and filtration to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-1-(methylcarbamoyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into simpler amine compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the methylcarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various urea derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Dimethyl-1-(methylcarbamoyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It plays a role in drug discovery, particularly in the development of pharmaceuticals targeting specific enzymes and receptors.
Industry: In the textile industry, it is used as an intermediate for the production of formaldehyde-free finishing agents.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-1-(methylcarbamoyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylurea: A closely related compound with similar applications in organic synthesis and industrial processes.
N,N’-Dimethylurea: Another urea derivative used in the synthesis of pharmaceuticals and as an intermediate in various chemical reactions.
Tetramethylurea: Known for its use in the synthesis of nitrogen-containing heterocyclic compounds.
Uniqueness
1,3-Dimethyl-1-(methylcarbamoyl)urea is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as an intermediate in the synthesis of complex molecules and its relatively low toxicity make it a valuable compound in both research and industrial settings .
Propriétés
IUPAC Name |
1,3-dimethyl-1-(methylcarbamoyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c1-6-4(9)8(3)5(10)7-2/h1-3H3,(H,6,9)(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLKUOBCZVAOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002074 | |
| Record name | N,N,N'-Trimethyltriimidodicarbonato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
816-00-2 | |
| Record name | Imidodicarbonic diamide, N,N',2-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC77663 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N'-Trimethyltriimidodicarbonato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


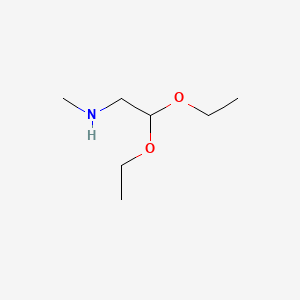
![[1,1'-Biphenyl]-3,3',5-triol](/img/structure/B1329598.png)


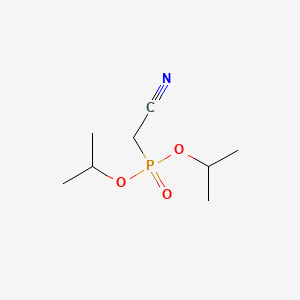
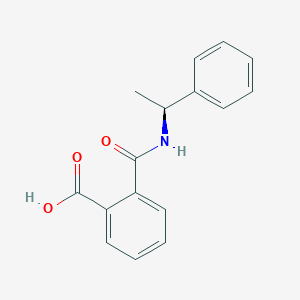
![3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl-](/img/structure/B1329609.png)

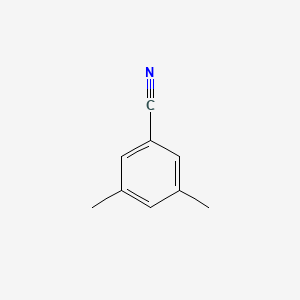
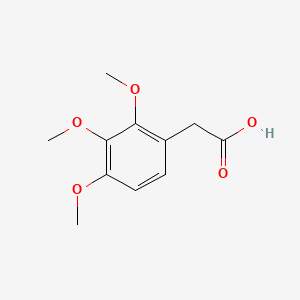
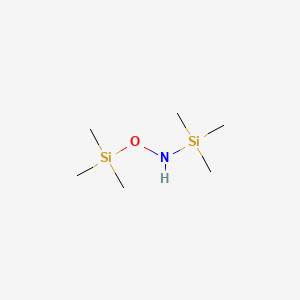
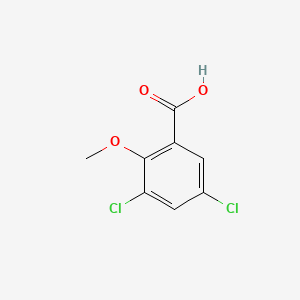
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B1329619.png)
